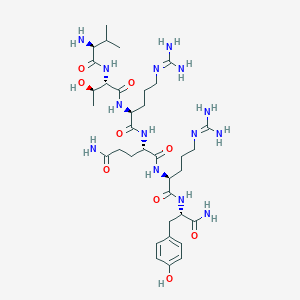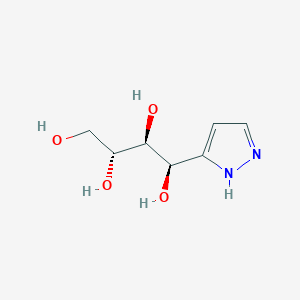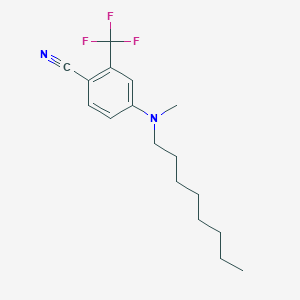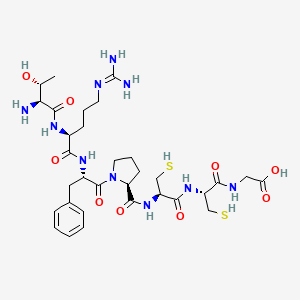![molecular formula C18H20NO5P B12542255 Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate CAS No. 797763-26-9](/img/structure/B12542255.png)
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is a chemical compound with the molecular formula C18H20NO4P. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, attached to a phenoxy group and a phosphonate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate typically involves the reaction of 4-(1,3-benzoxazol-2-yl)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(1,3-Benzoxazol-2-yl)phenol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological processes that involve phosphorylation.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [4-(1,3-benzoxazol-2-yl)benzyl]phosphonate
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
Uniqueness
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is unique due to its specific structure, which combines a benzoxazole ring with a phenoxy group and a phosphonate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
797763-26-9 |
|---|---|
Fórmula molecular |
C18H20NO5P |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
2-[4-(diethoxyphosphorylmethoxy)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H20NO5P/c1-3-22-25(20,23-4-2)13-21-15-11-9-14(10-12-15)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
CSPLOEWBRRLFJY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)



![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
